Bienvenue dans la boutique en ligne BenchChem!

3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Lipophilicity Drug-likeness Membrane permeability

3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 923234-00-8) is a fully synthetic, 1,3-dibenzylated derivative of the pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione heterocyclic core. The parent scaffold is a recognized privileged structure in kinase inhibitor discovery, with established activity against CDK5, DYRK1A, PI3Kα, and mTOR.

Molecular Formula C21H15ClFN3O2
Molecular Weight 395.82
CAS No. 923234-00-8
Cat. No. B2732965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS923234-00-8
Molecular FormulaC21H15ClFN3O2
Molecular Weight395.82
Structural Identifiers
SMILESC1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl)N=C1
InChIInChI=1S/C21H15ClFN3O2/c22-16-7-3-14(4-8-16)13-26-20(27)19-18(2-1-11-24-19)25(21(26)28)12-15-5-9-17(23)10-6-15/h1-11H,12-13H2
InChIKeyIHCRLMIYPDNXBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 923234-00-8): Chemical Identity and Scaffold Context


3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 923234-00-8) is a fully synthetic, 1,3-dibenzylated derivative of the pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione heterocyclic core . The parent scaffold is a recognized privileged structure in kinase inhibitor discovery, with established activity against CDK5, DYRK1A, PI3Kα, and mTOR [1][2]. The target compound introduces a 4-chlorobenzyl group at N3 and a 4-fluorobenzyl group at N1, yielding a molecular formula of C21H15ClFN3O2 and a calculated logP of 3.98—a substantial shift from the hydrophilic parent core (logP = −0.94) [3]. Pre-synthesis availability is confirmed from multiple chemical suppliers.

Why Close Analogs of 3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione Are Not Automatically Interchangeable


Within the pyrido[3,2-d]pyrimidine-2,4-dione family, minor alterations to the N1 and N3 benzyl substituents produce drastic changes in kinase selectivity, lipophilicity, and metabolic stability—precluding casual substitution [1][2]. The 4-fluorobenzyl group at N1 is specifically associated with enhanced target binding affinity and improved metabolic stability in related pyridopyrimidine kinase inhibitors, an effect not replicable by simple unsubstituted benzyl or 4-methylbenzyl analogs [2][3]. The combined 4-Cl/4-F pattern uniquely modulates the compound's electronic surface potential and logP, directly affecting ATP-binding site complementarity and passive membrane permeability in ways that single-halogen or regioisomeric analogs cannot identically reproduce [3].

Quantitative Differentiation Evidence for 3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione


Lipophilicity Tuning: logP Shift from Parent Scaffold Enables Membrane Permeability Optimization

The target compound exhibits a calculated logP of 3.98, representing a ~5 log unit increase in lipophilicity compared to the unsubstituted pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core scaffold (logP = −0.94) [1]. This shift is driven by the dual benzylation at N1 and N3 and places the compound within the favorable drug-like lipophilicity range (logP 1–5), unlike the hydrophilic parent which has poor membrane penetration potential . Analogs such as 1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (lacking the 4-F substituent) are expected to have marginally lower logP and distinct hydrogen-bonding character based on established SAR for fluorinated vs. non-fluorinated benzyl congeners [2].

Lipophilicity Drug-likeness Membrane permeability

N1 4-Fluorobenzyl Substituent Imparts Metabolic Stability Advantage Over Non-Fluorinated Benzyl Analogs

In pyrido[3,2-d]pyrimidine-based kinase inhibitors, the introduction of a para-fluorine atom on the N1-benzyl substituent has been associated with enhanced metabolic stability compared to unsubstituted benzyl or 4-methylbenzyl analogs [1]. The electron-withdrawing effect of fluorine reduces the electron density on the aromatic ring, rendering it less susceptible to cytochrome P450-mediated oxidative metabolism—a phenomenon well-documented for fluorinated aromatics in medicinal chemistry [1][2]. The target compound's 4-fluorobenzyl N1 substituent thus confers a metabolic advantage over the direct non-fluorinated analog 1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione .

Metabolic stability Fluorine substitution Cytochrome P450

Dual Halogen Substitution Pattern Offers a Distinct Kinase Selectivity Profile vs. Single-Substituted or Regioisomeric Analogs

The combination of a 4-chlorobenzyl (N3) and 4-fluorobenzyl (N1) substituent creates a unique electrostatic and steric topology at the kinase ATP-binding site that differs from regioisomeric analogs such as 3-(4-chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (3-F regioisomer) or 1-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (ortho-Cl, ortho-F pattern) . In the related 4,7-disubstituted pyrido[3,2-d]pyrimidine series, the position and electronic nature of aryl substituents dramatically altered kinase selectivity: compound 27 showed IC50 values of 110 nM (CDK5), 24 nM (DYRK1A), and 1,200 nM (GSK3), while compound 48 was near-selective for DYRK1A (IC50 = 60 nM) [1]. The 4-Cl/4-F pattern represents a distinct point in this selectivity landscape.

Kinase selectivity Halogen bonding ATP-binding site

Scaffold Provenance: Pyrido[3,2-d]pyrimidine-2,4-dione Core Has Validated Multi-Kinase and Multi-Target Activity Across Independent Studies

The pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione scaffold is pharmacologically validated as a kinase inhibitor scaffold across multiple independent studies [1][2]. In the 4,7-disubstituted series, the most potent analog (compound 27) achieved IC50 values of 110 nM against CDK5 and 24 nM against DYRK1A with 11-fold selectivity over GSK3β (IC50 = 1,200 nM) [1]. In the 2,4,7-trisubstituted series targeting PI3K/mTOR, six derivatives exhibited PI3Kα IC50 values between 3 and 10 nM, demonstrating that the core scaffold supports nanomolar potency when appropriately substituted [2]. The parent pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core has also been reported to inhibit phosphodiesterases and COX-2 .

Kinase inhibition CDK5 DYRK1A PI3K mTOR

Recommended Application Scenarios for 3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione


Kinase Selectivity Panel Screening for Structure-Activity Relationship (SAR) Exploration

The 4-Cl/4-F substitution pattern fills a specific point in chemical space not occupied by single-halogen or regioisomeric analogs [1]. Procure this compound as part of a focused pyrido[3,2-d]pyrimidine-2,4-dione library to systematically probe how para-substituted benzyl groups at N1 and N3 influence kinase selectivity across panels such as CDK5, DYRK1A, GSK3β, and PI3K isoforms, for which the scaffold has validated inhibitory activity [1][2].

Cellular Permeability and Metabolic Stability Optimization Studies

With a calculated logP of 3.98 (vs. −0.94 for the unsubstituted scaffold), this compound is suited for comparative cellular permeability assays (e.g., Caco-2 or PAMPA) alongside more hydrophilic or more lipophilic analogs [3]. The 4-fluorobenzyl group is expected to confer metabolic stability advantages over non-fluorinated benzyl analogs, making the compound a useful probe for CYP450 metabolic stability structure-property relationship (SPR) studies [4].

Chemical Biology Probe for Halogen-Bonding Interactions in ATP-Binding Pockets

The combination of chlorine (N3-benzyl) and fluorine (N1-benzyl) substituents provides two distinct halogen-bond donor/acceptor environments. This compound can serve as a tool molecule for crystallographic or computational studies investigating halogen-bonding contributions to kinase inhibitor binding, particularly in targets where the pyrido[3,2-d]pyrimidine scaffold has demonstrated engagement (CDK5, DYRK1A, PI3K) [1][2].

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

The compound is immediately available from commercial suppliers and possesses drug-like physicochemical properties (MW = 395.82; logP = 3.98) [3]. For programs targeting kinases where the pyrido[3,2-d]pyrimidine-2,4-dione core has shown activity, this compound serves as a tractable starting point for further SAR exploration by modification of the benzyl substituents or the pyridine ring positions [1][2].

Quote Request

Request a Quote for 3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.